molecular formula C12H5Br4N B142638 1,3,6,8-Tetrabromocarbazole CAS No. 55119-09-0

1,3,6,8-Tetrabromocarbazole

Cat. No. B142638
CAS RN: 55119-09-0
M. Wt: 482.79 g/mol
InChI Key: FNHISDQCWYSMTO-UHFFFAOYSA-N
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Description

1,3,6,8-Tetrabromocarbazole is a halogenated carbazole that has been detected in environmental samples. It is considered an emerging contaminant due to its persistence and potential dioxin-like toxicological effects. The presence of this compound in the environment has been linked to the production of halogenated indigo dyes, such as 5,5',7,7'-tetrabromoindigo, and its concentration in sediments has been shown to correlate with the production history of these dyes in the United States .

Synthesis Analysis

The synthesis of various carbazole derivatives has been explored in the literature. For instance, 1,3,6,8-tetra-tert-butylcarbazole has been synthesized through the reaction of carbazole with tert-butyl chloride in the presence of aluminium chloride . Additionally, the synthesis of dipyrrolo[3,4-a:3,4-c]carbazole-1,3,4,6-tetraones with various side chains has been achieved via palladium-catalyzed cross-coupling reactions . These synthetic approaches provide insights into the possible methods for synthesizing 1,3,6,8-tetrabromocarbazole and related compounds.

Molecular Structure Analysis

The molecular structure of carbazole derivatives has been a subject of study. For example, the crystal structure of 1,3,6-tribromocarbazole has been determined, revealing an orthorhombic space group and the presence of hydrogen bonding in the solid state . Although not directly related to 1,3,6,8-tetrabromocarbazole, these findings help understand the structural characteristics that might be expected for halogenated carbazoles.

Chemical Reactions Analysis

The photodegradation of 1,3,6,8-tetrabromocarbazole has been investigated in both n-hexane and solid-mediated aqueous systems. Under simulated sunlight, the compound undergoes rapid photodegradation, with debromination and hydroxylation identified as the main transformation pathways. The study provides valuable information on the environmental fate of polyhalogenated carbazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives have been explored in various studies. For instance, the optical and electrochemical properties of 9-alkyl-1,3,6,8-tetra(α-thienyl) carbazole derivatives have been examined, revealing their potential as blue light-emitting and hole-transporting materials . These properties are crucial for understanding the behavior and applications of carbazole compounds, including 1,3,6,8-tetrabromocarbazole.

Scientific Research Applications

  • Ecotoxicology and Environmental Contaminants 1,3,6,8-Tetrabromocarbazole has garnered attention as a hazardous environmental contaminant in the field of ecotoxicology. Research has investigated its binding with human serum albumin (HSA), revealing that it quenches the intrinsic fluorescence of HSA in a static process and alters the protein's conformation and secondary structure. This interaction is driven by electrostatic and hydrophobic forces, enhancing our understanding of the ecotoxicological behavior of halogenated carbazoles (Yan, Yuan, & Pan, 2018).

  • Environmental Chemistry and Pollution Studies have identified 1,3,6,8-Tetrabromocarbazole as an emerging environmental pollutant, with a possible anthropogenic origin linked to the production of halogenated indigo dyes. Its presence in environmental samples, like Lake Michigan sediments, aligns with the production history of these dyes, suggesting its formation during dye manufacturing processes (Parette, McCrindle, McMahon, Pena-Abaurrea, Reiner, Chittim, Riddell, Voss, Dorman, & Pearson, 2015).

  • Bioremediation The microbial degradation of 1,3,6,8-Tetrabromocarbazole has been a focus, particularly in soil contaminated by pharmaceutical factories. A specific strain, Achromobacter sp., demonstrated significant degradation ability, which could contribute to the bioremediation of contaminated environments (Huang, Sheng, Bei, Zhao, & Chen, 2022).

  • Environmental Fate and Photodegradation The photodegradation of 1,3,6,8-Tetrabromocarbazole in different mediums (like n-hexane and solid-mediated aqueous systems) has been studied. The kinetics and transformation pathways of this compound under sunlight irradiation were investigated, providing insights into its environmental fate and transformation processes (Pan, Li, Chen, Liu, Ge, Yao, Wang, Wang, Qu, & Li, 2019).

  • Adsorption by Microplastics The sorption of 1,3,6,8-Tetrabromocarbazole by microplastics in marine environments has been examined. This research highlights the interactions between microplastics and organic pollutants, crucial for understanding the fate and transport of such contaminants in marine systems (Zhang, Zheng, Yin, Wang, Lou, Qu, Liu, Zhu, & Qiu, 2019).

  • Organic Electronics and Solar Cells The compound has found applications in organic electronics, particularly in the design of novel organic semiconducting materials for light-emitting layers in OLED devices. Its ease of availability and the potential for reactions with bromo substituents make it a valuable material in this field (Salunke, Wong, Feron, Manzhos, Lo, Shinde, Patil, Lee, Roy, Sonar, & Wadgaonkar, 2016).

Safety And Hazards

1,3,6,8-Tetrabromocarbazole is considered a hazardous environmental contaminant . It has been detected in water, sediment, and soil samples . It is a new class of persistent organic pollutants with dioxin-like toxicity .

properties

IUPAC Name

1,3,6,8-tetrabromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br4N/c13-5-1-7-8-2-6(14)4-10(16)12(8)17-11(7)9(15)3-5/h1-4,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHISDQCWYSMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C3=C(N2)C(=CC(=C3)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293246
Record name 1,3,6,8-tetrabromocarbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6,8-Tetrabromocarbazole

CAS RN

55119-09-0
Record name 55119-09-0
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Record name 1,3,6,8-tetrabromocarbazole
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Record name 1,3,6,8-Tetrabromocarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
241
Citations
X Zhang, M Zheng, X Yin, L Wang, Y Lou, L Qu… - Marine pollution …, 2019 - Elsevier
Microplastics and organic pollutants are typical contaminants in the marine environment. However, little is known about their interactions. In this study, the sorption of 3,6-…
Number of citations: 58 www.sciencedirect.com
R Parette, R McCrindle, KS McMahon… - Chemosphere, 2015 - Elsevier
In recent years, a number of halogenated carbazoles have been detected in environmental samples. These emerging contaminants have been shown to be persistent and possess …
Number of citations: 82 www.sciencedirect.com
J Zhang, C Zhang, Z Du, L Zhu, J Wang, J Wang… - Science of the Total …, 2020 - Elsevier
Since polyhalogenated carbazoles (PHCs) have been widely detected at high concentrations in multiple environmental media in recent years, the health risk of exposure to these …
Number of citations: 33 www.sciencedirect.com
X Pan, C Li, J Chen, J Liu, J Ge, J Yao, S Wang… - Chemical Engineering …, 2019 - Elsevier
The kinetics and mechanisms of photochemical transformation of 1,3,6,8-tetrabromocarbazole (1368-BCZ) in n-hexane and pre-coated on solid particles in aqueous solution are …
Number of citations: 24 www.sciencedirect.com
Z Sun, L Zhu, Y Liu, Y Liu, J Wen - Chemical Engineering Journal, 2023 - Elsevier
Polyhalogenated carbazoles (PHCZs) are a kind of emerging contaminants which have widespread distribution, strong potential persistence, high bioaccumulation, and dioxin-like …
Number of citations: 1 www.sciencedirect.com
B Shi, K Hou, C Cheng, Y Bai, C Liu, Z Du, J Wang… - Environmental …, 2023 - Elsevier
Soil ecosystems are being more contaminated with polyhalogenated carbazoles (PHCZs), which raising much attention about their impact on soil microorganisms. 3-Bromocarbazole (3-…
Number of citations: 3 www.sciencedirect.com
T Xu, Y Jiang, X Hu, G Yang, Y Chen, S Zhang… - Ecotoxicology and …, 2022 - Elsevier
3,6,8-Tetrabromocarbazole (1368-BCZ) is identified as an emerging contaminant that exerts angiogenic effects. Multiple studies indicated there was a positive correlation between …
Number of citations: 1 www.sciencedirect.com
S Huang, S Sheng, M Bei, Y Zhao… - Journal of Environmental …, 2022 - Taylor & Francis
Halogenated carbazoles are a new class of persistent organic pollutants with dioxin-like toxicity, and this study focused on the microbial degradation of 1,3,6,8-tetrabromocarbazole. In …
Number of citations: 5 www.tandfonline.com
WL Gong, F Zhong, MP Aldred, Q Fu, T Chen… - RSC …, 2012 - pubs.rsc.org
In recent years low molecular weight carbazole-based materials have attracted much interest as hole-transporting and host materials for organic light emitting diode (OLED) applications…
Number of citations: 48 pubs.rsc.org
R Parette, R McCrindle, KS McMahon… - …, 2016 - pubmed.ncbi.nlm.nih.gov
Response to the comment on "Halogenated indigo dyes: A likely source of 1,3,6,8-tetrabromocarbazole and some other halogenated carbazoles in the environment" Response to the comment on "Halogenated …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov

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